molecular formula C16H12BrClO3 B3707923 2-(4-chlorophenyl)-2-oxoethyl 3-bromo-4-methylbenzoate

2-(4-chlorophenyl)-2-oxoethyl 3-bromo-4-methylbenzoate

Cat. No.: B3707923
M. Wt: 367.62 g/mol
InChI Key: CZQUEBCOMSWOKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenyl)-2-oxoethyl 3-bromo-4-methylbenzoate is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-2-oxoethyl 3-bromo-4-methylbenzoate typically involves a multi-step process. One common method includes the esterification of 3-bromo-4-methylbenzoic acid with 2-(4-chlorophenyl)-2-oxoethanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-2-oxoethyl 3-bromo-4-methylbenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the aromatic ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group on the aromatic ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Substitution: Formation of 2-(4-chlorophenyl)-2-oxoethyl 3-amino-4-methylbenzoate.

    Oxidation: Formation of 2-(4-chlorophenyl)-2-oxoethyl 3-bromo-4-carboxybenzoate.

    Reduction: Formation of 2-(4-chlorophenyl)-2-hydroxyethyl 3-bromo-4-methylbenzoate.

Scientific Research Applications

2-(4-chlorophenyl)-2-oxoethyl 3-bromo-4-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-2-oxoethyl 3-bromo-4-methylbenzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of key enzymes in metabolic or signaling pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-2-oxoethyl 3-bromo-4-methylbenzoate: Unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity.

    2-(4-chlorophenyl)-2-oxoethyl 4-methylbenzoate: Lacks the bromine atom, which may result in different reactivity and applications.

    2-(4-chlorophenyl)-2-oxoethyl 3-bromo-4-ethylbenzoate: Contains an ethyl group instead of a methyl group, potentially altering its chemical properties and uses.

Uniqueness

The presence of both bromine and chlorine atoms in this compound makes it unique compared to similar compounds. These halogen atoms can significantly impact the compound’s reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in scientific research and industry.

Properties

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] 3-bromo-4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrClO3/c1-10-2-3-12(8-14(10)17)16(20)21-9-15(19)11-4-6-13(18)7-5-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZQUEBCOMSWOKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OCC(=O)C2=CC=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-chlorophenyl)-2-oxoethyl 3-bromo-4-methylbenzoate
Reactant of Route 2
Reactant of Route 2
2-(4-chlorophenyl)-2-oxoethyl 3-bromo-4-methylbenzoate
Reactant of Route 3
Reactant of Route 3
2-(4-chlorophenyl)-2-oxoethyl 3-bromo-4-methylbenzoate
Reactant of Route 4
Reactant of Route 4
2-(4-chlorophenyl)-2-oxoethyl 3-bromo-4-methylbenzoate
Reactant of Route 5
Reactant of Route 5
2-(4-chlorophenyl)-2-oxoethyl 3-bromo-4-methylbenzoate
Reactant of Route 6
Reactant of Route 6
2-(4-chlorophenyl)-2-oxoethyl 3-bromo-4-methylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.